molecular formula C14H16N4O B6898267 2-(4-Phenyltriazol-1-yl)-1-pyrrolidin-1-ylethanone

2-(4-Phenyltriazol-1-yl)-1-pyrrolidin-1-ylethanone

Cat. No.: B6898267
M. Wt: 256.30 g/mol
InChI Key: HLWNOLUHKJJWMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Phenyltriazol-1-yl)-1-pyrrolidin-1-ylethanone is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This particular compound features a phenyl group attached to the triazole ring and a pyrrolidine ring attached to an ethanone moiety. Triazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenyltriazol-1-yl)-1-pyrrolidin-1-ylethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-phenyl-1H-1,2,4-triazole-3-thiol with 1-(2-chloroethyl)pyrrolidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. The choice of solvents, catalysts, and purification methods are tailored to ensure cost-effectiveness and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenyltriazol-1-yl)-1-pyrrolidin-1-ylethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Phenyltriazol-1-yl)-1-pyrrolidin-1-ylethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Phenyltriazol-1-yl)-1-pyrrolidin-1-ylethanone involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt biological pathways, leading to the compound’s therapeutic effects. For example, it may inhibit the synthesis of ergosterol in fungi, leading to antifungal activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Phenyltriazol-1-yl)-1-pyrrolidin-1-ylethanone is unique due to its specific combination of a phenyltriazole and a pyrrolidine ring. This structure imparts distinct biological activities and chemical reactivity compared to other triazole derivatives .

Properties

IUPAC Name

2-(4-phenyltriazol-1-yl)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c19-14(17-8-4-5-9-17)11-18-10-13(15-16-18)12-6-2-1-3-7-12/h1-3,6-7,10H,4-5,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWNOLUHKJJWMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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